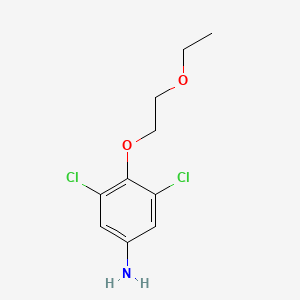
3,5-Dichloro-4-(2-ethoxyethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-(2-ethoxyethoxy)aniline is a chemical compound that belongs to the class of dichloroanilines. It consists of an aniline ring substituted with two chlorine atoms and an ethoxyethoxy group. This compound is used in various industrial applications, including the production of dyes and herbicides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(2-ethoxyethoxy)aniline typically involves the chlorination of aniline derivatives. One common method starts with 3,5-dichloronitrobenzene, which undergoes catalytic hydrogenation and Bamberger rearrangement to form the desired product . This method is efficient and avoids the large amount of waste acid from traditional reactions such as diazotization, hydrolysis, and nitration .
Industrial Production Methods
Industrial production of this compound often involves continuous synthesis processes using fixed bed microreactors. This method allows for high efficiency and scalability, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
3,5-Dichloro-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common method for reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .
科学的研究の応用
3,5-Dichloro-4-(2-ethoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals
作用機序
The mechanism of action of 3,5-Dichloro-4-(2-ethoxyethoxy)aniline involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles in the target molecules . This interaction can lead to various biochemical effects, depending on the specific molecular targets involved.
類似化合物との比較
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,5-Dichloro-4-(2-ethoxyethoxy)aniline is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other dichloroanilines. This unique structure allows it to be used in specific applications where other dichloroanilines may not be suitable .
特性
CAS番号 |
96404-81-8 |
|---|---|
分子式 |
C10H13Cl2NO2 |
分子量 |
250.12 g/mol |
IUPAC名 |
3,5-dichloro-4-(2-ethoxyethoxy)aniline |
InChI |
InChI=1S/C10H13Cl2NO2/c1-2-14-3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4,13H2,1H3 |
InChIキー |
PQJNLEDYOUFVOE-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=C(C=C(C=C1Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



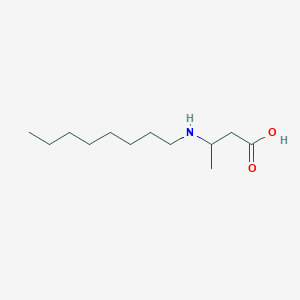



![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
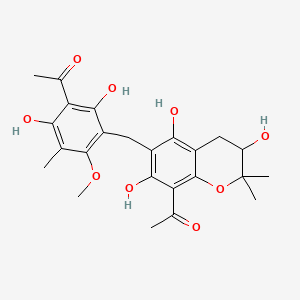
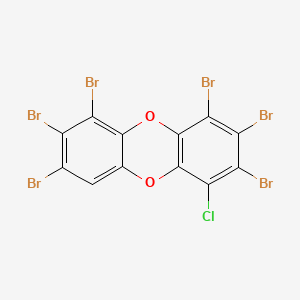
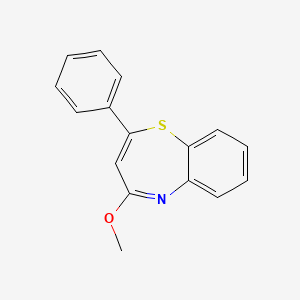
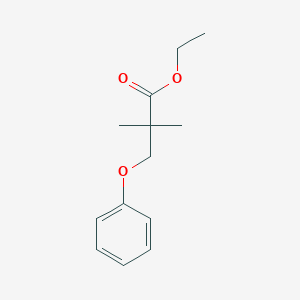

![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
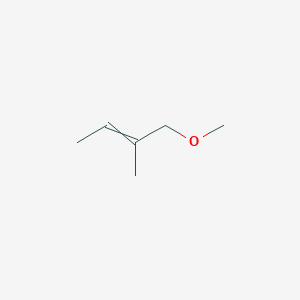
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
